molecular formula C11H12N6O4 B5890705 N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide

N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5890705
M. Wt: 292.25 g/mol
InChI Key: UEQVQIKFSJOBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide” is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a tetrazole ring, a nitrophenoxy group, and an acetamide moiety, which could contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide” typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the nitrophenoxy group, and the acetamide linkage. Common reagents and conditions used in these steps may include:

    Tetrazole formation: Using azide and nitrile precursors under acidic or basic conditions.

    Nitrophenoxy group introduction: Nitration of phenol derivatives followed by etherification.

    Acetamide linkage: Acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide” may undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group could be susceptible to oxidation, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The tetrazole ring and acetamide moiety may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Utilizing reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the tetrazole or acetamide moieties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Exploring its use as a pharmaceutical intermediate or as a lead compound for drug development.

Mechanism of Action

The mechanism of action of “N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide” would depend on its specific interactions with molecular targets. Potential pathways could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

“N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide” is unique due to the presence of the nitrophenoxy group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4/c1-2-16-14-11(13-15-16)12-10(18)7-21-9-5-3-8(4-6-9)17(19)20/h3-6H,2,7H2,1H3,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQVQIKFSJOBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.